1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one
Overview
Description
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one is a heterocyclic compound that contains a piperazine ring substituted with a fluoro-methyl-nitrophenyl group and a pentanone chain. Heterocyclic compounds like this one are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Substitution with the fluoro-methyl-nitrophenyl group:
Attachment of the pentanone chain: The final step involves the attachment of the pentanone chain to the piperazine ring, which can be done through various coupling reactions.
Chemical Reactions Analysis
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluoro and nitro positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Biological Research: The compound is used to study various biological pathways and mechanisms, particularly those involving piperazine derivatives.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one can be compared with other similar compounds, such as:
1-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]butan-1-one: This compound has a shorter butanone chain instead of a pentanone chain.
1-[4-(2-Fluoro-5-methylphenyl)piperazin-1-yl]pentan-1-one: This compound lacks the nitro group on the phenyl ring.
1-[4-(2-Fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]hexan-1-one: This compound has a longer hexanone chain instead of a pentanone chain.
The uniqueness of this compound lies in its specific substitution pattern and chain length, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
1-[4-(2-fluoro-5-methyl-4-nitrophenyl)piperazin-1-yl]pentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-3-4-5-16(21)19-8-6-18(7-9-19)15-10-12(2)14(20(22)23)11-13(15)17/h10-11H,3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYDKCXBJJOXBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=C(C=C(C(=C2)C)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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